molecular formula C13H22N5O4P B016676 (R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine CAS No. 180587-75-1

(R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine

Cat. No.: B016676
CAS No.: 180587-75-1
M. Wt: 343.32 g/mol
InChI Key: GCOFRXOOFANVPB-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-9-[2-(diethylphosphonomethoxy)propyl]adenine is a chemical compound with the molecular formula C13H22N5O4P. It is known for its applications in medicinal chemistry, particularly in antiviral therapies. This compound is a derivative of adenine, a nucleobase that is a fundamental component of DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-9-[2-(diethylphosphonomethoxy)propyl]adenine typically involves the reaction of adenine with diethyl phosphonomethoxypropyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dimethyl sulfoxide or methanol. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.

Industrial Production Methods

In industrial settings, the production of ®-9-[2-(diethylphosphonomethoxy)propyl]adenine follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

®-9-[2-(diethylphosphonomethoxy)propyl]adenine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethyl phosphonomethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted adenine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-9-[2-(diethylphosphonomethoxy)propyl]adenine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used to study the mechanisms of viral replication and the inhibition of viral enzymes. It serves as a model compound for understanding the interactions between nucleoside analogs and viral polymerases.

Medicine

In medicine, ®-9-[2-(diethylphosphonomethoxy)propyl]adenine is a key component in the development of antiviral therapies. It is particularly effective against retroviruses and has been used in the treatment of diseases such as HIV and hepatitis B.

Industry

In the pharmaceutical industry, this compound is used in the formulation of antiviral drugs. Its stability and efficacy make it a valuable ingredient in various drug formulations.

Mechanism of Action

®-9-[2-(diethylphosphonomethoxy)propyl]adenine exerts its effects by inhibiting viral polymerases, which are enzymes responsible for the replication of viral genetic material. The compound mimics the natural nucleotides that are incorporated into the viral DNA or RNA, leading to premature termination of the viral replication process. This inhibition prevents the virus from multiplying and spreading within the host organism.

Comparison with Similar Compounds

Similar Compounds

    Tenofovir: Another antiviral compound with a similar structure but different pharmacokinetic properties.

    Adefovir: A nucleotide analog used in the treatment of hepatitis B.

    Cidofovir: An antiviral drug used to treat cytomegalovirus infections.

Uniqueness

®-9-[2-(diethylphosphonomethoxy)propyl]adenine is unique due to its specific diethyl phosphonomethoxy group, which enhances its stability and bioavailability compared to other similar compounds. This structural feature allows for more effective inhibition of viral polymerases and improved therapeutic outcomes.

Properties

CAS No.

180587-75-1

Molecular Formula

C13H22N5O4P

Molecular Weight

343.32 g/mol

IUPAC Name

9-[(2S)-2-(diethoxyphosphorylmethoxy)propyl]purin-6-amine

InChI

InChI=1S/C13H22N5O4P/c1-4-21-23(19,22-5-2)9-20-10(3)6-18-8-17-11-12(14)15-7-16-13(11)18/h7-8,10H,4-6,9H2,1-3H3,(H2,14,15,16)/t10-/m0/s1

InChI Key

GCOFRXOOFANVPB-JTQLQIEISA-N

SMILES

CCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCC

Isomeric SMILES

CCOP(=O)(CO[C@@H](C)CN1C=NC2=C(N=CN=C21)N)OCC

Canonical SMILES

CCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCC

Synonyms

P-[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid Diethyl Ester;  [[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid Diethyl Ester;  Diethyl Tenofovir

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine
Reactant of Route 3
Reactant of Route 3
(R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine
Reactant of Route 4
Reactant of Route 4
(R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine
Reactant of Route 6
Reactant of Route 6
(R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine
Customer
Q & A

Q1: What is the significance of (R)-9-[2-(diethylphosphonomethoxy)propyl]adenine in Tenofovir production?

A1: (R)-9-[2-(diethylphosphonomethoxy)propyl]adenine serves as a key intermediate in the synthesis of Tenofovir [, ]. This compound undergoes hydrolysis to remove the two ethyl groups from the phosphonate moiety, ultimately yielding Tenofovir. The research emphasizes improving the synthesis of (R)-9-[2-(diethylphosphonomethoxy)propyl]adenine to enhance the efficiency and safety of Tenofovir production [].

Q2: How has the synthesis of (R)-9-[2-(diethylphosphonomethoxy)propyl]adenine been improved for industrial production?

A2: One research article highlights an improved synthesis method for (R)-9-[2-(diethylphosphonomethoxy)propyl]adenine, focusing on safety and efficiency []. Instead of using a solution of lithium tert-butoxide in THF, a freshly prepared solution in DMF is utilized for deprotonating the hydroxyl group of (R)-9-(hydroxylpropyl) adenine during its reaction with diethyl p-toluenesulfonyloxymethyl phosphate. This change allows for a safer reaction environment. Furthermore, the molar ratio of (R)-9-[2-((diethylphosphonomethoxy)) propyl] adenine to trimethylsilyl bromide used for ethyl group removal is optimized from 1:6 to 1:4.5. This adjustment contributes to a more efficient process for large-scale Tenofovir production.

Q3: What are the advantages of the optimized Tenofovir preparation method described in the research?

A3: The optimized Tenofovir preparation method, utilizing the improved synthesis of (R)-9-[2-(diethylphosphonomethoxy)propyl]adenine, offers several benefits []. These include a higher yield of Tenofovir, formation of larger Tenofovir crystals that simplify filtration and collection, shorter production time, and lower energy consumption. These advantages make the process more efficient and cost-effective for industrial production.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.